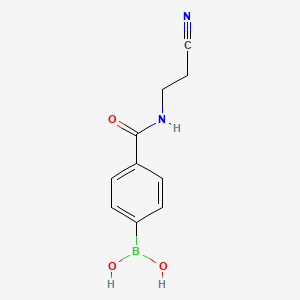

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZJQVHZGULPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393701 | |

| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-16-0 | |

| Record name | B-[4-[[(2-Cyanoethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties

An In-Depth Technical Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid: Properties, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

This compound is a specialized organic compound engineered for advanced applications in chemical synthesis, proteomics, and materials science. Its structure is distinguished by two key functional domains: the phenylboronic acid group, which enables reversible covalent interactions with diols and participation in palladium-catalyzed cross-coupling reactions, and the cyanoethylaminocarbonyl side chain, which modulates the molecule's physicochemical properties and offers a potential site for further chemical modification. This unique combination makes it a valuable tool for researchers developing complex molecular architectures, isolating specific classes of biomolecules, or designing novel sensor systems. This guide provides a comprehensive overview of its chemical properties, mechanistic behavior, and field-proven applications for professionals in research and drug development.

Core Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental physical and chemical characteristics. These properties dictate its handling, storage, solubility, and reactivity in various experimental setups.

| Property | Value | Reference |

| CAS Number | 850568-16-0 | [1][2][3] |

| Molecular Formula | C10H11BN2O3 | [1][2] |

| Molecular Weight | 218.02 g/mol | [1][2] |

| Appearance | White to off-white powder | Generic observation |

| Melting Point | 166-170 °C | [1] |

| Predicted pKa | 8.08 ± 0.16 | [1] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |

| Storage Conditions | 2-8 °C, protect from light and moisture | [1] |

Synthesis and Structural Elucidation

The most common synthetic route to this compound involves the coupling of 4-Carboxyphenylboronic acid with 3-aminopropionitrile. This reaction is a standard amide bond formation, typically facilitated by a carbodiimide coupling agent like N,N'-Diisopropylcarbodiimide (DIC) or with the assistance of activators such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 4-Carboxyphenylboronic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise at 0 °C.

-

Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling: Add 3-aminopropionitrile (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Core Reactivity and Mechanistic Insights

The utility of this molecule is rooted in the distinct reactivity of its boronic acid functional group.

Lewis Acidity and Reversible Covalent Bonding with Diols

Boronic acids are mild Lewis acids. In aqueous solution, the boron atom exists in a pH-dependent equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[4] This equilibrium is fundamental to its ability to react with cis-diols, which are prevalent in biological molecules like glycoproteins and ribonucleosides.[5] The tetrahedral boronate form reacts with a diol to form a stable, cyclic boronate ester, releasing water in a reversible covalent interaction. This interaction is strongest at pH values above the boronic acid's pKa, where the more nucleophilic tetrahedral form predominates.

Caption: Equilibrium of boronic acid with diols.

This reversible binding is the cornerstone of boronic acid affinity chromatography (BAAC), a powerful technique for the selective enrichment of glycoproteins from complex biological samples like cell lysates or plasma.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The phenylboronic acid moiety is a key participant in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[8][9] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and high yields. This compound serves as a building block to introduce the 4-(2-cyanoethylaminocarbonyl)phenyl group into a target molecule.

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: Workflow for boronic acid affinity chromatography in proteomics.

Protocol: Glycoprotein Enrichment

-

Matrix Preparation: Covalently couple this compound to NHS-activated agarose beads according to the manufacturer's protocol.

-

Sample Loading: Equilibrate the boronic acid beads with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5). Incubate the prepared protein lysate with the beads for 1-2 hours at 4 °C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured glycoproteins by incubating the beads with an acidic elution buffer (e.g., 100 mM glycine-HCl, pH 2.5) or a buffer containing a high concentration of a competing diol like sorbitol (e.g., 200 mM sorbitol in binding buffer).

-

Downstream Analysis: Neutralize the eluted sample if necessary and proceed with SDS-PAGE, Western blotting, or mass spectrometry-based identification.

Application 2: Building Block in Medicinal Chemistry

In drug discovery, the Suzuki-Miyaura reaction is a workhorse for synthesizing biaryl compounds and other complex scaffolds. [4]this compound is an attractive building block because it introduces a phenyl ring substituted with a polar, hydrogen-bond-accepting cyano group and a hydrogen-bond-donating amide group, features that can be crucial for molecular recognition and binding to biological targets. [8] Protocol: General Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Stability and Handling Considerations

-

Oxidative Stability: Boronic acids are susceptible to oxidation, particularly in biological contexts with reactive oxygen species. [10][11]While generally stable on the shelf, prolonged exposure to air and certain metal ions can lead to degradation. Storing the compound under inert gas can prolong its shelf life.

-

Dehydration: Like other boronic acids, this compound can undergo thermal dehydration to form its trimeric anhydride, a boroxine. [12]While this process is often reversible upon exposure to water, the presence of boroximes can sometimes lead to lower reactivity in anhydrous coupling reactions. [13]It is crucial to use the material as specified by the supplier or consider purification if its integrity is .

-

Solubility: Phenylboronic acid itself has limited solubility in water but is soluble in many polar organic solvents. [12][14]The cyanoethylaminocarbonyl side chain is expected to enhance polarity. For aqueous applications, solubility can be improved by working at pH values above the pKa, where the anionic boronate is formed.

Conclusion and Future Outlook

This compound stands out as a highly functionalized and versatile reagent. Its well-defined reactivity through the boronic acid moiety provides reliable and powerful methods for both chemical synthesis and biochemical analysis. The dual nature of this molecule—acting as a selective handle for biomolecules via diol binding and as a robust building block in C-C bond formation—ensures its continued relevance. Future applications may focus on its integration into more complex chemical probes, the development of novel drug delivery systems by conjugating therapeutic agents to the immobilized boronic acid, or its use in creating functionalized materials with unique surface properties. As the fields of proteomics and personalized medicine advance, the demand for such precisely engineered chemical tools will undoubtedly continue to grow.

References

-

4-(2-Cyanoethyl)phenylboronic acid, min 95%, 5 grams - CP Lab Safety. Available from: [Link]

-

Phenylboronic acid - Wikipedia. Available from: [Link]

-

{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid | C14H12BNO2 | CID 75486032 - PubChem. Available from: [Link]

-

Organic Syntheses Procedure. Available from: [Link]

-

Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed. Available from: [Link]

-

4-(Cyanomethyl-carbamoyl)phenyl-boronic acid | C9H9BN2O3 | CID 86643816 - PubChem. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. Available from: [Link]

-

Interactions between the phenylboronic acid derivative and compounds... - ResearchGate. Available from: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Suzuki reaction - Wikipedia. Available from: [Link]

-

(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. Available from: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available from: [Link]

-

Proteomics: Technologies and Their Applications - PubMed. Available from: [Link]

-

Proteomics and its applications in breast cancer - PubMed. Available from: [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available from: [Link]

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. Available from: [Link]

-

(PDF) Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - ResearchGate. Available from: [Link]

Sources

- 1. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]

- 2. This compound | 850568-16-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS No. 850568-16-0), a specialized phenylboronic acid derivative of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the distinct roles of the phenylboronic acid core, the amide linker, and the cyanoethyl terminus. This guide offers field-proven insights into its synthesis, characterization, and key applications, with a focus on its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions and its potential in bioconjugation strategies. Detailed protocols, data summaries, and workflow visualizations are provided to equip scientists with the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of Phenylboronic Acids in Drug Discovery

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in modern pharmaceutical research and development.[1][2] The boronic acid functional group, B(OH)₂, is a mild Lewis acid that is generally stable and easy to handle, making it a cornerstone of synthetic organic chemistry.[3] Its prominence stems from two key reactive properties:

-

Palladium-Catalyzed Cross-Coupling: PBAs are critical reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[4][5][6] This reaction's reliability and functional group tolerance have made it a favored method for constructing the complex biaryl structures common in many active pharmaceutical ingredients (APIs).[7]

-

Reversible Covalent Bonding with Diols: Boronic acids can form reversible covalent ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[3][8] This unique interaction is the basis for their use in glucose sensors, drug delivery systems targeting glycoproteins, and enzyme inhibition.[9][10] This ability to selectively bind to sialic acids, often overexpressed on cancer cell surfaces, has opened new frontiers in targeted cancer therapy.[9]

This compound is a sophisticated derivative that combines the proven reactivity of the PBA core with a functional side chain designed to modulate physicochemical properties and provide additional reactive handles. This guide will explore this structure in detail, providing the technical foundation for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is best understood by examining its three primary components, each contributing to its overall chemical personality.

Core Structural Analysis

-

Phenylboronic Acid Core: The foundation of the molecule is the B(OH)₂ group attached to a benzene ring. The boron atom is sp²-hybridized with an empty p-orbital, which governs its Lewis acidity and reactivity in transmetalation steps during Suzuki coupling.[3]

-

Amide Linker: At the para-position (C4) of the phenyl ring, an amide linkage (-CONH-) connects the core to the side chain. This group is planar and can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and interactions with biological targets.

-

2-Cyanoethyl Tail: The N-substituted side chain, -CH₂CH₂C≡N, introduces both flexibility and a terminal nitrile group. The nitrile is a versatile functional group that can serve as a synthetic handle for further chemical transformations or act as a polar contact in molecular recognition.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is to ensure efficient activation of the carboxylic acid and minimize side reactions, a common challenge in amide bond formation.

Objective: To synthesize this compound via amide coupling.

Materials:

-

4-Carboxyphenylboronic acid

-

3-Aminopropionitrile

-

N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.1 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature for 10 minutes.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add DIC (1.2 eq) dropwise. Rationale: HOBt and DIC form an active ester intermediate, which is more reactive towards the amine than the free carboxylic acid and suppresses racemization and side reactions.

-

Amine Addition: After stirring for 20 minutes at 0 °C, add 3-aminopropionitrile (1.1 eq) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acidic and basic washes remove unreacted starting materials and coupling reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an acetonitrile/water mixture) or column chromatography to obtain the final product.

Synthesis and Characterization Workflow

The overall process from synthesis to final product validation follows a self-validating system to ensure purity and structural integrity.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. nbinno.com [nbinno.com]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound. This compound, which incorporates a versatile boronic acid moiety, a stable amide linker, and a reactive cyano group, is a valuable building block in medicinal chemistry and materials science. The core of the synthesis is a direct amide coupling between 4-Carboxyphenylboronic acid and 3-aminopropionitrile. We will focus on the use of modern peptide coupling reagents, specifically O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to achieve high yields and purity under mild conditions that preserve the sensitive boronic acid functional group. This document details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters for success.

Introduction and Strategic Importance

Phenylboronic acids are a cornerstone of modern organic synthesis, most famously for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Beyond this, their ability to form reversible covalent bonds with diols makes them critical components in the design of sensors, particularly for carbohydrates like glucose[1][2]. The target molecule, this compound, is a trifunctional reagent of significant interest.

-

The Boronic Acid Moiety: Serves as a handle for cross-coupling reactions or as a recognition element for diols.

-

The Amide Linker: Provides structural rigidity and metabolic stability, common in pharmaceutical scaffolds.

-

The Cyanoethyl Group: The terminal nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to further derivatization.

The synthesis of such a molecule requires a strategy that is both efficient and chemoselective, specifically one that forms the amide bond without compromising the integrity of the boronic acid.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule occurs at the amide bond. This identifies the two primary starting materials: 4-Carboxyphenylboronic acid and 3-aminopropionitrile.

Diagram: Retrosynthetic Pathway

Caption: Retrosynthesis of the target molecule via amide bond disconnection.

The central challenge is to activate the carboxylic acid of 4-Carboxyphenylboronic acid for nucleophilic attack by the amine of 3-aminopropionitrile. While classical methods like conversion to an acyl chloride are effective, they often require harsh conditions (e.g., using thionyl chloride) that can lead to undesired side reactions with the boronic acid group, such as the formation of anhydride trimers (boroxines)[3].

Therefore, the preferred strategy involves the use of modern coupling reagents developed for peptide synthesis. These reagents operate under mild, ambient conditions and exhibit high chemoselectivity. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU, are ideal for this purpose[4][5][6]. We will focus on HATU due to its high reactivity, fast reaction times, and low rates of epimerization, making it exceptionally suitable for challenging couplings[4][7].

Core Synthesis: HATU-Mediated Amide Coupling

The reaction proceeds by activating the carboxylic acid with HATU in the presence of a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), followed by the introduction of the amine.

Principle and Mechanism

The mechanism of HATU-mediated coupling is a well-established, multi-step process designed for maximum efficiency[4][7].

-

Deprotonation: The base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct. The 7-aza-benzotriazole (OAt) moiety is an excellent leaving group.

-

Nucleophilic Attack: The primary amine of 3-aminopropionitrile attacks the carbonyl carbon of the activated ester.

-

Amide Formation: The resulting tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable amide bond to yield the final product.

Diagram: HATU-Mediated Coupling Mechanism

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents are critical for success.

Materials & Reagents:

-

4-Carboxyphenylboronic acid (1.0 equiv, 166 mg)

-

3-aminopropionitrile (1.1 equiv, 77 mg, ~78 µL)

-

HATU (1.1 equiv, 418 mg)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 388 mg, ~522 µL)

-

Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)

-

Ethyl Acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Carboxyphenylboronic acid (1.0 equiv).

-

Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: Add HATU (1.1 equiv) to the solution.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the active ester[4].

-

Amine Addition: Add 3-aminopropionitrile (1.1 equiv) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed[4].

-

Workup - Quenching & Extraction: Upon completion, dilute the reaction mixture with Ethyl Acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

1N HCl (2 x 25 mL) to remove excess DIPEA and other basic impurities.

-

Saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted starting acid and acidic byproducts like HOAt.

-

Brine (1 x 25 mL) to remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes.

Process Parameters and Expected Data

The following table summarizes the key quantitative aspects of the synthesis.

| Parameter | Value/Description | Rationale & Causality |

| Stoichiometry | ||

| 4-Carboxyphenylboronic acid | 1.0 equiv | Limiting reagent. |

| 3-aminopropionitrile | 1.0 - 1.2 equiv | A slight excess of the amine ensures complete consumption of the more valuable activated acid[4]. |

| HATU | 1.1 - 1.2 equiv | A slight excess ensures full activation of the carboxylic acid. |

| DIPEA | 2.5 - 3.0 equiv | A non-nucleophilic base is required to deprotonate the acid and neutralize the HCl formed without competing as a nucleophile[4]. Excess ensures the reaction medium remains basic. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents are required to dissolve the reagents and facilitate the ionic mechanism[4][5]. Anhydrous conditions prevent hydrolysis of the activated ester. |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes potential side reactions and controls the exothermic activation step. The reaction then proceeds efficiently at room temperature[8]. |

| Reaction Time | 2 - 12 hours | Typically monitored by TLC or LC-MS for completion. |

| Outcome | ||

| Expected Yield | 70-90% | HATU is a highly efficient coupling reagent, generally leading to good to excellent yields[7]. |

| Purity | >95% (after chromatography) | Flash chromatography is effective at removing the urea byproduct and any remaining reagents. |

Conclusion

The synthesis of this compound is reliably achieved through a HATU-mediated amide coupling of 4-Carboxyphenylboronic acid and 3-aminopropionitrile. This method is characterized by its mild reaction conditions, high efficiency, and excellent functional group tolerance, which are paramount for preserving the integrity of the boronic acid moiety. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this versatile chemical building block for a wide range of applications.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

-

Chandrasekhar, D., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Baran, P., et al. (2013). Convenient amidation of carboxyl group of carboxyphenylboronic acids. De Gruyter. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbamoylboronates using HATU‐mediated coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure Details. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Synthetic Route of 4-Cyanophenylboronic Acid by Manufacturer. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Anslyn, E. V., et al. (2012). Boronic Acid-Mediated Coupling of Catechols and N-Hydroxylamines. Organic Letters, 14(10), 2548-2551. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

PubMed. (2009). Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides. Retrieved from [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. Retrieved from [Link]

Sources

- 1. Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. growingscience.com [growingscience.com]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

An In-depth Technical Guide on the Solubility of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Introduction

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in chemical synthesis and drug discovery. Its structure, incorporating a phenylboronic acid moiety, an amide linker, and a terminal cyano group, presents a unique combination of functionalities that can be leveraged in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in medicinal chemistry.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction conditions, purification methods, and, in a pharmaceutical context, impacts formulation strategies and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 850568-16-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁BN₂O₃ | [3][4][5] |

| Molecular Weight | 218.02 g/mol | [3][4][5] |

| Melting Point | 166-170°C | [5] |

| pKa (Predicted) | 8.08 ± 0.16 | [5] |

| logP (Predicted) | -0.99012 | [3] |

| Appearance | White to yellow powder | [2][6] |

The Complex Nature of Boronic Acid Solubility

Boronic acids, as a class, exhibit complex solubility profiles. Unlike typical organic compounds, their solubility is not solely governed by simple "like dissolves like" principles. Several factors contribute to this complexity:

-

Amphiphilic Character: The presence of a nonpolar phenyl ring and a polar boronic acid group (B(OH)₂) imparts an amphiphilic nature. This allows for solubility in a range of polar organic solvents.[6]

-

Dehydration and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6][7] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent, temperature, and concentration, which can complicate solubility measurements.[7]

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are strong hydrogen bond donors and acceptors. This facilitates dissolution in protic solvents like water and alcohols, but also leads to strong crystal lattice interactions that can limit solubility.[6]

For this compound, the additional amide and cyano functionalities introduce further hydrogen bonding capabilities and polarity, suggesting a preference for polar solvents.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The most reliable method for determining the solubility of a compound is the shake-flask method , which measures equilibrium solubility. This "gold standard" approach ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions.

Causality Behind Experimental Choices:

-

Equilibration Time: A sufficient equilibration time (typically 24-48 hours) is crucial to ensure the dissolution process has reached a steady state. This is particularly important for boronic acids due to the acid-boroxine equilibrium.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable, ensuring reproducibility.

-

Solid Phase Analysis: Analyzing the remaining solid material post-equilibration (e.g., by DSC or XRPD) is a self-validating step. It confirms that the compound has not undergone a phase change or degradation during the experiment, which would invalidate the solubility measurement.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a small aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Factors Influencing the Solubility of this compound

Solvent Polarity

The solubility of phenylboronic acid itself is generally higher in polar solvents like ethers and ketones and lower in nonpolar hydrocarbons.[8][9][10][11][12] Given the additional polar groups in the target molecule, a similar trend is expected. A recommended solvent screening panel would include:

-

Aqueous Buffers: (e.g., PBS pH 7.4) to assess physiological solubility.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol) which can engage in hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone) which have large dipole moments.

-

Nonpolar Solvents: (e.g., Toluene, Hexanes) where solubility is expected to be low.

Effect of pH

The boronic acid group is a mild Lewis acid. The predicted pKa of ~8.08 suggests that at physiological pH (7.4), the compound will be predominantly in its neutral, protonated form.[5] However, in more basic solutions (pH > 8), it will deprotonate to form the more soluble boronate anion (B(OH)₃⁻). Therefore, solubility is expected to increase significantly at higher pH values. Investigating solubility across a pH range (e.g., pH 2, 7.4, and 9) is crucial for applications in biological systems or for developing purification strategies.

Molecular Interactions and Solubility

The chemical structure of this compound allows for a variety of interactions with solvent molecules, which dictates its solubility. The diagram below illustrates these potential interactions.

Caption: Potential intermolecular interactions governing solubility.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding can be achieved through systematic experimental investigation. The complex interplay of its functional groups—the acidic boronic acid, the polar amide and nitrile moieties, and the nonpolar phenyl ring—suggests a nuanced solubility profile with a strong dependence on solvent choice and pH.

By employing robust, self-validating protocols such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification and crystallization procedures, and, for drug development professionals, for creating viable formulation strategies. The principles and methodologies outlined in this guide provide a solid framework for the successful characterization and application of this versatile compound.

References

- 1. This compound | 850568-16-0 [chemicalbook.com]

- 2. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a valuable bifunctional molecule increasingly utilized in organic synthesis and medicinal chemistry. As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of both a reactive boronic acid moiety and a cyanoethylaminocarbonyl group allows for its incorporation into complex molecular architectures, making it a key building block for novel therapeutics and functional materials.

However, the utility of this reagent is intrinsically linked to its chemical integrity. Like many boronic acids, this compound is susceptible to specific degradation pathways that can compromise experimental reproducibility and outcomes. This guide provides a comprehensive overview of the factors governing its stability, recommended storage and handling protocols, and methods for assessing its purity, ensuring its reliable performance in demanding research and development applications.

Core Principles of Boronic Acid Stability and Degradation

The stability of this compound is primarily influenced by three key degradation pathways common to this class of compounds: dehydration to form boroxines, oxidative decomposition, and protodeboronation. Understanding these processes is critical for mitigating degradation and ensuring the reagent's quality.

Dehydration and Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo a reversible dehydration-condensation reaction where three molecules cyclize to form a six-membered ring known as a boroxine.[1][2] This cyclic trimer is the anhydrous form of the boronic acid.

While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can be problematic.[2][3] It alters the molecular weight of the reagent, leading to inaccuracies in stoichiometry if not accounted for. Commercial boronic acids are often a mixture of the free acid and the boroxine, with the equilibrium depending on the compound's history of exposure to heat and moisture.[1]

Caption: Reversible dehydration of the boronic acid to its boroxine.

Oxidative Degradation

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation.[4][5] This degradation pathway is a significant concern, particularly in solution and at physiological pH, where the stability of some boronic acids can be comparable to that of thiols.[5] The mechanism can involve reactive oxygen species, and the process is often accelerated by exposure to air and certain metal catalysts. The substituent on the phenyl ring can influence the rate of oxidation; electron-donating groups tend to increase susceptibility, while the electron-withdrawing nature of the amide and cyano groups in the title compound may offer some protection.[6]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This irreversible degradation is particularly prevalent in aqueous or protic media and can be accelerated by acidic or basic conditions and elevated temperatures.[7] While arylboronic acids are generally more stable towards protodeboronation than their vinyl or heterocyclic counterparts, it remains a potential degradation pathway over long-term storage in solution.[8]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the integrity of this compound.

Optimal Storage Conditions

The primary goals of proper storage are to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation pathways.[9] Avoids heat which promotes boroxine formation.[1][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation from atmospheric oxygen.[9] |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and minimizes hygroscopic caking. Boronic acids are often hygroscopic.[9][11] |

| Light | Amber Vial or Dark Location | Protects against potential photolytic degradation pathways.[12] |

| Container | Glass or Chemically Inert Plastic (e.g., HDPE) | Prevents reaction with container materials.[13] Ensure the container has a secure, airtight seal.[13] |

Safe Handling Procedures

Proper technique during handling minimizes exposure to atmospheric contaminants and prevents waste.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: For maximum stability, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not possible, work quickly and efficiently to minimize air exposure.

-

Dispensing: Use a clean, dry spatula for dispensing. Avoid introducing any contaminants into the stock bottle.

-

Sealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If a stock solution must be stored, use an anhydrous aprotic solvent, store it under an inert atmosphere, and keep it refrigerated.

Assessing Purity and Degradation

Regularly assessing the purity of this compound is crucial, especially for sensitive applications.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of boronic acids.[14] A shift in retention time or the appearance of new peaks can indicate degradation products. The boroxine, if present, may appear as a distinct peak or co-elute, depending on the method conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the boronic acid. The presence of the boroxine can sometimes be detected by changes in the chemical shifts of the aromatic protons adjacent to the boron atom. ¹¹B NMR is also highly informative, as the chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate species.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying the parent compound and detecting degradation products by their mass-to-charge ratio.[15]

Protocol: Purity Assessment by RP-HPLC

This protocol provides a general starting point for method development.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the boronic acid and any impurity peaks. The presence of a significant peak for the corresponding protodeboronated compound (4-(2-Cyanoethylaminocarbonyl)benzene) would indicate degradation.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

This workflow highlights the practical application of the handling procedures for this compound.

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol

-

Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with argon or nitrogen.

-

Reagent Addition:

-

To the flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if necessary.

-

Briefly evacuate and backfill the flask with inert gas.

-

-

Solvent and Base Addition:

-

Add an anhydrous, degassed solvent (e.g., dioxane, toluene).

-

Add a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃).

-

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100°C) under a positive pressure of inert gas.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful synthetic tool, but its effectiveness is contingent upon its chemical purity. The primary degradation pathways—dehydration to boroxines, oxidation, and protodeboronation—can be effectively mitigated through disciplined laboratory practice. By implementing the recommended storage conditions of refrigeration under a dry, inert atmosphere and adhering to careful handling protocols, researchers can ensure the long-term stability and reliability of this important reagent, leading to more consistent and successful experimental outcomes.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

-

Domańska-Borkowska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4468–4477. [Link]

-

Zhang, Y., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds. Nature Communications, 15(1), 1234. [Link]

-

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

-

Kuvvet, K., & Tarı, B. (2021). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]

-

Wang, Y., et al. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

-

Reddy, K. S., et al. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 3(12), 2855-2860. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]

-

Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Environmental, Health and Safety Services. [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/Safe storage of chemicals in labs.pdf]([Link] storage of chemicals in labs.pdf)

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

-

Adamczyk-Woźniak, A., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 9(19), 6828-6837. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyanophenylboronic acid. PubChem Compound Database. [Link]

-

Zheng, X., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience, 16(12), 1779-1788. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). PubChem Compound Database. [Link]

-

St. Maurice, M., et al. (2011). A Phenylboronic Acid-Based Transition State Analogue Yields Nanomolar Inhibition of Mandelate Racemase. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. laballey.com [laballey.com]

- 14. researchgate.net [researchgate.net]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Framework for Elucidating the Mechanism of Action of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a synthetic organic compound featuring the phenylboronic acid (PBA) moiety, a pharmacophore of increasing significance in medicinal chemistry. While direct biological studies on this specific derivative are not extensively documented in publicly available literature, its structural components—the boronic acid functional group and a modified benzamide scaffold—allow for the formulation of strong hypotheses regarding its mechanism of action. This guide synthesizes established principles of PBA chemistry and pharmacology to propose two primary putative mechanisms: competitive inhibition of serine hydrolases and affinity-based binding to cell-surface glycans. We provide a theoretical foundation for these mechanisms, grounded in authoritative research on analogous compounds. Furthermore, this document serves as a practical whitepaper, outlining detailed experimental workflows and protocols required to systematically investigate, validate, and quantify the biological activity of this compound. The objective is to equip researchers with the scientific rationale and methodological tools necessary to characterize its therapeutic potential.

The Phenylboronic Acid Scaffold: A Privileged Structure in Drug Discovery

Boron-containing compounds, once considered primarily for their synthetic utility, have emerged as a validated class of therapeutic agents, largely due to the unique chemical properties of the boronic acid group (-B(OH)₂).[1][2] The central boron atom possesses an empty p-orbital, rendering it an electrophilic Lewis acid. This feature enables it to engage in reversible covalent interactions with nucleophilic functional groups abundant in biological systems, most notably the hydroxyl groups of serine residues and cis-diols.[3] This dual-reactivity profile underpins the two dominant mechanistic classes for phenylboronic acid derivatives.

-

Enzyme Inhibition: As transition-state analogues, boronic acids can form a stable, tetrahedral boronate adduct with the catalytic serine residue within the active site of enzymes like serine proteases.[3][4][5] This interaction effectively blocks substrate access and inhibits enzyme function. The success of the proteasome inhibitor bortezomib in treating multiple myeloma has validated this approach and spurred further research into boronic acid-based enzyme inhibitors.[1]

-

Glycan Targeting: Phenylboronic acids exhibit a remarkable, pH-dependent affinity for cis-1,2- and -1,3-diols, which are hallmark features of saccharides.[3] This allows them to bind to complex carbohydrates, such as sialic acid, which is often overexpressed on the surface of malignant cells (a phenomenon known as hypersialylation).[3] This recognition capability is actively being exploited for cancer-specific targeting, diagnostics, and drug delivery systems.[6][7]

Molecular Profile: this compound

The structure of the title compound consists of a central phenyl ring substituted at the 4-position with an N-(2-cyanoethyl)carboxamide group and a boronic acid at the 1-position.

-

The Boronic Acid Headgroup: This is the primary pharmacophore responsible for the putative biological activity via interactions with serine or diols.

-

The Phenyl Ring: Serves as a rigid scaffold, positioning the functional groups for interaction with biological targets.

-

The Carboxamide Linker: Provides structural integrity and potential hydrogen bonding sites.

-

The Cyanoethyl Tail: The cyano (nitrile) group is a potent electron-withdrawing group. Its presence can lower the pKa of the boronic acid, potentially increasing the population of the more reactive anionic tetrahedral boronate form at physiological pH and enhancing its affinity for target nucleophiles.[6]

Putative Mechanism I: Serine Hydrolase Inhibition

The most probable mechanism of action for a compound of this class is the inhibition of serine hydrolases (e.g., proteases, esterases). The boronic acid moiety acts as a "warhead" that targets the catalytic serine residue.

The interaction proceeds via the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This converts the trigonal planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized boronate anion, which is stabilized by additional interactions within the enzyme's active site, particularly the "oxyanion hole." This tetrahedral adduct mimics the transition state of substrate hydrolysis, but is significantly more stable, leading to potent and reversible inhibition.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 7. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS: 850568-16-0) is not extensively available in public literature. This guide is synthesized from established safety protocols for the general class of arylboronic acids and related chemical structures. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.

Introduction and Compound Profile

This compound is a specialized organic compound featuring a phenylboronic acid core functionalized with a cyanoethylaminocarbonyl side chain. Boronic acids are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the cyanoethyl and amide functionalities introduces specific reactivity and potential biological interactions, making it a valuable building block in medicinal chemistry and drug discovery.[2]

However, the unique combination of a boronic acid moiety, a reactive nitrile group, and an amide linker necessitates a nuanced and rigorous approach to its handling, storage, and disposal to ensure laboratory safety and experimental integrity.

Physicochemical and Hazard Profile

Understanding the fundamental properties and potential hazards of a compound is the bedrock of safe laboratory practice.

Physicochemical Data

| Property | Value | Source & Rationale |

| CAS Number | 850568-16-0 | [3] |

| Molecular Formula | C10H11BN2O3 | [4] |

| Molecular Weight | 218.02 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder. | [1] (General for arylboronic acids) |

| Melting Point | 166-170°C | [4] |

| pKa | 8.08 ± 0.16 (Predicted) | [4] (Arylboronic acids are weakly acidic)[5] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Toxicological Insights

While specific GHS classifications for this exact compound are not universally established, a hazard assessment can be extrapolated from its constituent functional groups and the broader class of arylboronic acids.

-

Arylboronic Acid Core: Arylboronic acids are generally considered irritants and may be harmful if swallowed.[6][7] Recent studies have indicated that some arylboronic acids can be weakly mutagenic in bacterial assays (in vitro), though this effect was not observed in subsequent in vivo studies for the tested compounds.[8][9][10][11] Consequently, they should be handled as potentially genotoxic impurities until specific data proves otherwise.

-

Cyanoethyl Group: The cyanoethyl moiety is a key feature. While integrated into the amide, it warrants caution. The parent compound, acrylonitrile, is a known carcinogen and is toxic.[12] Deprotection or degradation of the cyanoethyl group under certain chemical conditions could potentially release hazardous byproducts.[13][14]

-

Solid Form Hazard: As a crystalline solid or powder, the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[15] Fine powders of organic compounds can also pose a dust explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source.[16]

Summary of Potential Hazards:

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[18]

-

Chronic Effects: Potential for mutagenicity should be assumed in the absence of specific data.[9]

Core Safety and Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and stringent procedural discipline is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[20] This prevents inhalation of airborne particulates.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[15]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale & Best Practices |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[20] |

| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Inspect gloves for tears or punctures before each use. For extended operations, consider double-gloving. Wash and dry hands thoroughly after glove removal.[18] |

| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin from accidental contact.[20] |

| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills or dropped items.[21] |

| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or if there is a risk of significant aerosolization outside of a fume hood.[15] |

Workflow for Safe Handling and Dispensing

The following workflow illustrates the critical steps for safely handling the compound from storage to use.

Caption: Standard workflow for handling solid boronic acid reagents.

Scientist's Note (Causality): Allowing the container to equilibrate to room temperature before opening (Step 5) is critical. Boronic acids can be hygroscopic (absorb moisture from the air).[22] Opening a cold container can cause atmospheric moisture to condense on the solid, leading to clumping and potential degradation.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and shelf-life of boronic acids.

-

Temperature: Store in a refrigerator at 2-8°C as recommended.[4]

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air.[17] Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon use in protic solvents, it can complicate stoichiometry.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][17] Keep segregated from flammable materials.[23]

Spill and Emergency Procedures

Rapid and correct response to a spill or exposure is critical to mitigating harm.

Emergency Response Decision Tree

Caption: Decision workflow for emergency response to spills or exposure.

Small Spill Cleanup Protocol (Solid)

-

Alert Personnel: Inform others in the immediate area.

-

Restrict Access: Secure the area to prevent cross-contamination.[15]

-

Don PPE: Wear the minimum PPE specified in Section 3.2.

-

Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]

-

Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[18] Avoid actions that create dust.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. A basic wash can help convert residual boronic acid to a more soluble boronate salt.[24]

-

Waste Disposal: All cleanup materials (gloves, wipes, absorbent) must be disposed of as hazardous waste.[15]

-

Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.[15]

Waste Disposal

Chemical waste must be managed responsibly to ensure safety and environmental protection.

-

Waste Characterization: this compound and its containers should be treated as hazardous chemical waste.[20]

-

Segregation: Do not mix boronic acid waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[15] Incompatible mixtures can create unforeseen hazards.

-

Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[20]

-

Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area, away from general lab traffic. Follow institutional procedures for hazardous waste collection.[20]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach to chemical hygiene. By understanding its extrapolated hazard profile, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can effectively mitigate risks. The principles of engineering controls, correct PPE usage, and proper waste management are paramount. Always prioritize a culture of safety and consult institutional resources and the latest supplier SDS to ensure all practices are current and comprehensive.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 850568-16-0 [chemicalbook.com]

- 4. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. benchchem.com [benchchem.com]

- 21. artsci.usu.edu [artsci.usu.edu]

- 22. borax.com [borax.com]

- 23. laballey.com [laballey.com]

- 24. reddit.com [reddit.com]

A Technical Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Synthesis, Properties, and Applications in Glycoprotein Analysis and Drug Discovery